molecular formula C13H18N2O6 B023640 Metadoxine CAS No. 74536-44-0

Metadoxine

Cat. No. B023640
CAS RN: 74536-44-0
M. Wt: 298.29 g/mol
InChI Key: RYKKQQUKJJGFMN-HVDRVSQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metadoxine is an ion-pair salt of pyridoxine (vitamin B6) that is in development for the treatment of Attention Deficit/Hyperactivity Disorder (ADHD) . It is also a liver-protective agent used in the treatment of alcohol intoxication and fatty liver .


Synthesis Analysis

This compound is synthesized by salification (crystallization) of two molecules: pyroglutamic acid and pyridoxine (a form of vitamin B6) . A one-step synthesis method of medicinal this compound has been disclosed where vitamin B6 is adopted as a starting raw material and directly reacts with L-pyroglutamic acid after alkali dissociation to obtain this compound through one-step synthesis .


Chemical Reactions Analysis

A sensitive and reproducible method is described for the quantitative determination of this compound in the presence of its degradation products . This compound has a direct effect on alcohol metabolism. It accelerates the transformation of alcohol into acetaldehyde and is excreted in urine .

Scientific Research Applications

  • Inhibiting adipocyte differentiation: Metadoxine inhibits the differentiation of adipocytes by affecting the PKA-CREB pathway, specifically by hindering CREB phosphorylation and its binding to the cAMP response element. This represses CCAAT/enhancer-binding protein beta, a factor in this metabolic pathway (Yang, Kim, Ki, & Kim, 2009).

  • Treating alcohol-related conditions: It accelerates alcohol elimination, restores liver function, and alleviates neuro-psychological disorders linked to alcohol intoxication (Addolorato, Ancona, Capristo, & Gasbarrini, 2003). Additionally, this compound improves liver function tests and ultrasonographic changes in patients with alcoholic fatty liver, indicating potential utility in early-stage liver disease treatment (Caballería et al., 1998).

  • Cognitive enhancement in ADHD and Fragile X syndrome: this compound extended-release (MG01CI) showed cognitive enhancing effects in a phase 2b study of adults with ADHD and is undergoing clinical development for ADHD and Fragile X syndrome treatment (Rubin et al., 2014).

  • Liver function and damage: It ameliorates fibrosis and glycogen stores depletion caused by prolonged biliary obstruction in rats (Muriel & Deheza, 2003), and prevents damage caused by ethanol and acetaldehyde in hepatocyte and hepatic stellate cells in culture (Gutiérrez-Ruíz et al., 2001).

  • Alcoholic liver disease treatment: this compound has shown effectiveness in treating alcoholic liver disease, both acute and chronic, by affecting liver and brain functions (Santoni, Corradini, Zocchi, & Camarri, 1989).

  • Protecting against acute acetaminophen hepatotoxicity: It reduces liver enzyme levels and ameliorates hepatic tissue injury, suggesting a beneficial role in acute acetaminophen hepatotoxicity (Mazraati & Minaiyan, 2018).

  • Non-alcoholic steatohepatitis (NASH) treatment: this compound significantly improved steatosis grade on ultrasound in patients with NASH (Shenoy et al., 2014).

  • Veterinary applications: It's used in treating acute or chronic alcoholic steatohepatitis in humans and prescribed in canine and feline hepatopathies (Duarte & Rojas, 2019).

Mechanism of Action

Target of Action

Metadoxine primarily targets the 5-HT2B receptor , a subtype of the serotonin receptor . This receptor is involved in various physiological processes including mood regulation, vascular function, and gastrointestinal motility . This compound also displays high affinity to the gamma-aminobutyric acid (GABA) transporter .

Mode of Action

This compound acts as a selective antagonist of the serotonin receptor subtype 5-HT2B . By antagonizing the 5-HT2B receptor, this compound can inhibit the binding of serotonin to this receptor and prevent its downstream signaling . This compound also inhibits the activity of the enzyme GABA transaminase , which breaks down GABA . This results in an increase in inhibitory GABA-ergic synaptic transmission through a presynaptic effect .

Biochemical Pathways

This compound is an ion pair salt of pyridoxine and pyrrolidone carboxylate (PCA) . Pyridoxine (vitamin B6) is a precursor of coenzymes including pyridoxal 5’-phosphate (PLP), which accelerates the metabolic degradation of ethanol and prevents adenosine triphosphate (ATP) inactivation by acetaldehyde . Pyridoxal phosphate-dependent enzymes also play a role in the biosynthesis of four important neurotransmitters: serotonin (5-HT), epinephrine, norepinephrine, and GABA .

Pharmacokinetics

The pharmacokinetics of this compound exhibited dose-related kinetics from the 0.6- to the 1.2-g dose . After multiple doses, the pharmacokinetic parameters of this compound were consistent with those after a single dose . The systemic exposure increased approximately linearly with dose over the range of 600 to 1200 mg .

Result of Action

This compound accelerates alcohol clearance from the blood . In clinical studies, this compound has been reported to reduce the half-life of ethanol in healthy volunteers and in acutely intoxicated patients . It also accelerates the metabolism of alcohol and acetaldehyde into less toxic higher ketones and improves their urinary clearance . This compound has been shown to restore laboratory variables such as alcohol, ammonia, γ-GT, and alanine aminotransferase . It also improves clinical symptoms of alcohol intoxication, including psychomotor agitation, depression, aggressiveness, and equilibrium disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dosage and frequency of administration can affect the drug’s efficacy and stability . This compound, when given in an immediate release form in doses from 300 mg twice a day to 500 mg three times a day of up to 3 months, has been shown to improve biochemical indices of liver function as well as reduce ultrasonic evidence of fatty liver disease .

Future Directions

Currently, on-going clinical trials will reveal if Metadoxine could be indicated in attention deficit and hyperactivity disorders as well as fragile X syndrome . There are also indications that this compound could be promising for treating brain disorders .

properties

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.C5H7NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;7-4-2-1-3(6-4)5(8)9/h2,10-12H,3-4H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKKQQUKJJGFMN-HVDRVSQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)N[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80996053
Record name Metadoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74536-44-0
Record name Metadoxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74536-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridoxine mixture with Pyrrolidonecarboxylic Acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074536440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metadoxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metadoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-L-proline, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METADOXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ7M98H5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metadoxine
Reactant of Route 2
Metadoxine
Reactant of Route 3
Metadoxine
Reactant of Route 4
Metadoxine
Reactant of Route 5
Metadoxine
Reactant of Route 6
Metadoxine

Q & A

ANone: While the precise mechanism of action is not fully elucidated, research suggests that metadoxine interacts with multiple pathways, influencing both liver and brain function. Some proposed mechanisms include:

  • Modulation of GABAergic Activity: this compound has been shown to influence GABAergic neurotransmission, potentially contributing to its effects on alcohol withdrawal symptoms. []
  • Antioxidant Activity: this compound exhibits antioxidant properties, scavenging free radicals and protecting against oxidative stress, which is particularly relevant in alcohol-induced liver damage. [, ]
  • Influence on Ethanol Metabolism: Some studies suggest that this compound may indirectly accelerate the elimination of ethanol from the body, although the exact mechanism remains unclear. [, , ]

ANone: The downstream effects of this compound's actions include:

  • Improved Liver Function: this compound has been shown to improve liver function tests in patients with alcoholic liver disease, potentially due to its antioxidant and anti-inflammatory properties. [, , , , ]
  • Reduced Alcohol Withdrawal Symptoms: this compound may help manage alcohol withdrawal symptoms, possibly through its influence on GABAergic neurotransmission. []
  • Potential Cognitive Benefits: Preliminary research suggests that this compound may have cognitive-enhancing effects, particularly in individuals with attention-deficit/hyperactivity disorder (ADHD). [, ]

ANone: The molecular formula of this compound is C14H18N2O6, and its molecular weight is 310.3 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic analysis, HPLC and UV spectrophotometry are frequently used for this compound analysis. UV spectrophotometry at a wavelength of 324 nm is one method for quantifying this compound. []

ANone: The provided research papers primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions would require further investigation.

ANone: this compound is not typically characterized as a catalyst. Its actions are primarily attributed to its pharmacological properties rather than catalytic activity.

ANone: While the provided research papers do not explicitly address SHE regulations, this compound, as a pharmaceutical compound, would be subject to regulatory guidelines for manufacturing, handling, and disposal. Specific information would need to be obtained from relevant regulatory agencies.

ANone: Specific PK/PD studies relating this compound concentrations to its pharmacological effects are limited in the provided research. Establishing clear PK/PD relationships is crucial for optimizing dosing regimens and understanding its therapeutic window.

ANone: Numerous in vitro and in vivo studies have been conducted on this compound, primarily focusing on its effects on alcoholic liver disease and alcohol intoxication:

  • In Vitro Studies: this compound has shown protective effects against ethanol and acetaldehyde-induced damage in hepatocyte and hepatic stellate cell cultures. []
  • Animal Models: Studies in rodents have demonstrated this compound's ability to reduce liver injury, improve biochemical markers of liver function, and accelerate ethanol elimination in models of alcoholic liver disease. [, , , , , ] It has also shown promising results in a mouse model of Fragile X syndrome, improving behavioral outcomes and normalizing biochemical markers. []
  • Clinical Trials: Clinical trials have demonstrated this compound's efficacy in treating acute alcohol intoxication and improving liver function in patients with chronic alcoholism. [, , , , , , ] It has also shown potential in treating ADHD, particularly the predominantly inattentive subtype. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.